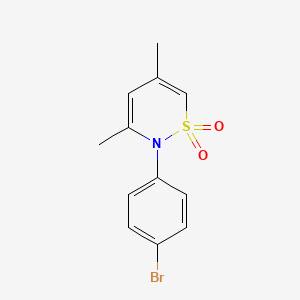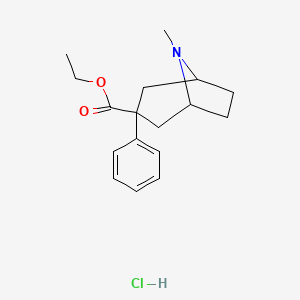
exo-8-Methyl-3-phenyl-8-azabicyclo(3.2.1)octane-3-carboxylic acid ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exo-8-Methyl-3-phenyl-8-azabicyclo(3.2.1)octane-3-carboxylic acid ethyl ester hydrochloride: is a complex organic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of exo-8-Methyl-3-phenyl-8-azabicyclo(3.2.1)octane-3-carboxylic acid ethyl ester hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium (II) complexes and chiral Lewis acids to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The focus is on optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Exo-8-Methyl-3-phenyl-8-azabicyclo(3.2.1)octane-3-carboxylic acid ethyl ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
Exo-8-Methyl-3-phenyl-8-azabicyclo(3.2.1)octane-3-carboxylic acid ethyl ester hydrochloride has a wide range of scientific research applications, including:
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of exo-8-Methyl-3-phenyl-8-azabicyclo(3.2.1)octane-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester
- 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-, ethyl ester
- 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-
Uniqueness
Exo-8-Methyl-3-phenyl-8-azabicyclo(3.2.1)octane-3-carboxylic acid ethyl ester hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its exo-configuration and the presence of both methyl and phenyl groups contribute to its unique properties compared to other similar compounds .
Propriétés
Numéro CAS |
52123-58-7 |
|---|---|
Formule moléculaire |
C17H24ClNO2 |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
ethyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-3-20-16(19)17(13-7-5-4-6-8-13)11-14-9-10-15(12-17)18(14)2;/h4-8,14-15H,3,9-12H2,1-2H3;1H |
Clé InChI |
YBLSHXWRVRWYPH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC2CCC(C1)N2C)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)
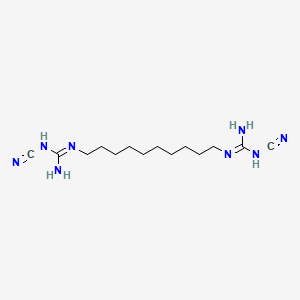
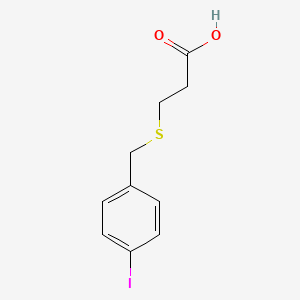
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
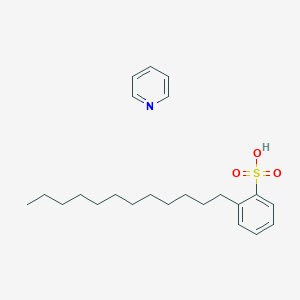
![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)

![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)

![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)
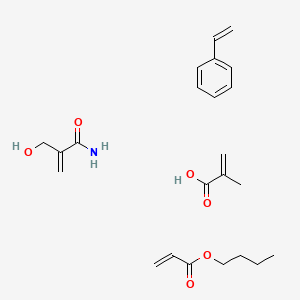

![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)
